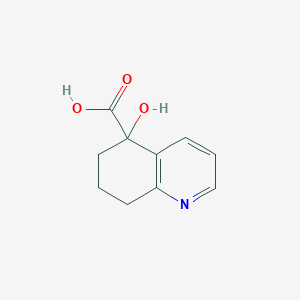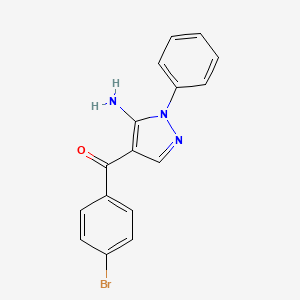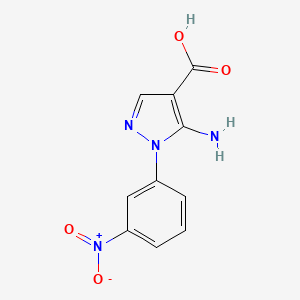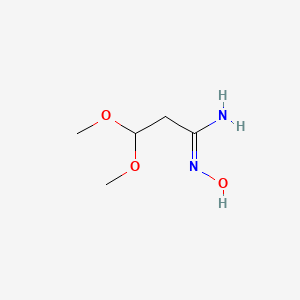
N-Hydroxy-3,3-dimethoxy-propionamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-3,3-dimethoxy-propionamidine, also known as HDMP, is an organic compound composed of a nitrogen atom, three oxygen atoms, and two carbon atoms. It is a derivative of a propionamide, which is a type of amide. HDMP is a colorless, water-soluble, and slightly acidic compound that has a wide range of applications in science, including synthesis, scientific research, and laboratory experiments.
Wirkmechanismus
N-Hydroxy-3,3-dimethoxy-propionamidine is a proton acceptor, meaning it can accept protons from other molecules. This allows this compound to act as a catalyst in a variety of reactions, including the formation of amides, esters, and other organic compounds. This compound also acts as a nucleophile, meaning it can donate electrons to other molecules, allowing it to participate in a variety of reactions, including the formation of amides, esters, and other organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-irritating, and it has been found to have no adverse effects on the human body. This compound has also been studied for its effects on the immune system, and it has been found to have no significant effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-Hydroxy-3,3-dimethoxy-propionamidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is widely available. This compound is also a stable compound, and it is soluble in water, making it easy to use in a variety of experiments. This compound also has a low toxicity and does not cause irritation, making it safe to use in the laboratory. The main limitation of this compound is that it is not very soluble in organic solvents, making it difficult to use in some experiments.
Zukünftige Richtungen
The potential future applications of N-Hydroxy-3,3-dimethoxy-propionamidine are numerous. It could be used in the synthesis of a variety of compounds, including drugs, dyes, pigments, and other compounds. It could also be used in the development of new catalysts and reagents for organic synthesis. This compound could also be used to study the structure and reactivity of organic molecules, and it could be used in the development of new drugs and drug delivery systems. Additionally, this compound could be used in the development of new techniques for the analysis and characterization of organic compounds.
Synthesemethoden
N-Hydroxy-3,3-dimethoxy-propionamidine can be synthesized through a number of methods. The most common method is the reaction of 2-methyl-2-propanol with dimethylformamide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method produces this compound in a yield of approximately 80%. Other methods include the reaction of 2-methyl-2-propanol with dimethylacetamide in the presence of an acid catalyst, and the reaction of dimethylamine with 2-methyl-2-propanol in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-3,3-dimethoxy-propionamidine is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and it has been used in a number of studies to investigate the structure and reactivity of organic molecules. This compound is also used in the synthesis of pharmaceuticals, and it has been used in the synthesis of a number of drugs, including antifungal and anti-inflammatory agents. This compound has also been used in the synthesis of dyes, pigments, and other compounds.
Eigenschaften
IUPAC Name |
N'-hydroxy-3,3-dimethoxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(6)7-8/h5,8H,3H2,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRTXHSHQACUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=NO)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C/C(=N/O)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)

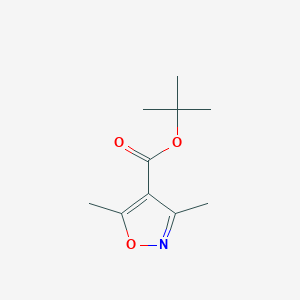
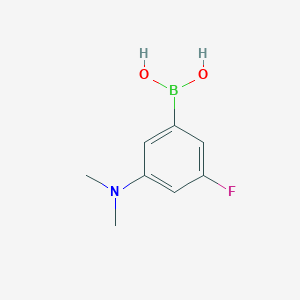
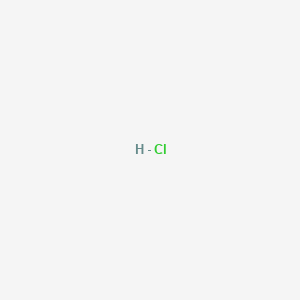
![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)
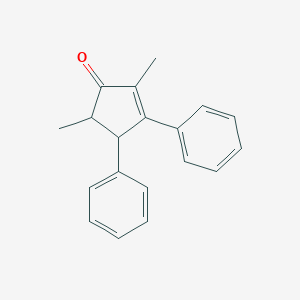

![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
